5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring and subsequent functionalization. One common method involves the nucleophilic addition of oxindoles with pyridine N-oxides, facilitated by PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) under mild conditions . This approach yields the desired product with good functional group tolerance and high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for large-scale production, with optimization for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.
Scientific Research Applications
5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and trifluoromethyl-substituted phenyl compounds. Examples include:
- Pyridinium salts
- Trifluoromethylphenyl thiourea derivatives
Uniqueness
What sets 5-oxo-N-(pyridin-3-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide apart is its combination of a pyrrolidine ring with a trifluoromethyl-substituted phenyl group and a pyridine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-oxo-N-pyridin-3-yl-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2/c18-17(19,20)12-3-1-5-14(8-12)23-10-11(7-15(23)24)16(25)22-13-4-2-6-21-9-13/h1-6,8-9,11H,7,10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMGNHPNJFAZTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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